molecular formula C14H19NO2 B1604323 Ethyl 6-phenylpiperidine-2-carboxylate CAS No. 1137664-24-4

Ethyl 6-phenylpiperidine-2-carboxylate

Cat. No.: B1604323
CAS No.: 1137664-24-4
M. Wt: 233.31 g/mol
InChI Key: DOYDSCPXUVCTPG-UHFFFAOYSA-N
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Description

Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-phenylpiperidine-2-carboxylate typically involves the reaction of 6-phenylpiperidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-phenylpiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to ethyl 6-phenylpiperidine-2-carboxylate but without the ester and phenyl groups.

    Phenylpiperidine: Similar to this compound but lacks the ester group.

    Ethyl piperidine-2-carboxylate: Similar but without the phenyl group.

Uniqueness: this compound is unique due to the presence of both the phenyl and ester groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 6-phenylpiperidine-2-carboxylate (CAS Number: 1137664-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • Structural Features : The compound features a piperidine ring with an ethyl ester and a phenyl group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve:

  • Binding to Receptors : Modulating receptor activity to influence cellular signaling pathways.
  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes, leading to altered physiological responses .

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity :
    • This compound has shown promising results against various microbial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Properties :
    • Studies have indicated that this compound may possess anticancer activity. It has been evaluated in vitro for cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells .
  • Anti-inflammatory Effects :
    • Preliminary research suggests that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Study AAntimicrobial ActivityShowed effective inhibition of Gram-positive and Gram-negative bacteria.
Study BAnticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than standard drugs like bleomycin.
Study CAnti-inflammatory EffectsReduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Research Applications

This compound is being explored for various applications:

  • Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules .

Properties

IUPAC Name

ethyl 6-phenylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDSCPXUVCTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647078
Record name Ethyl 6-phenylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137664-24-4
Record name Ethyl 6-phenylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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